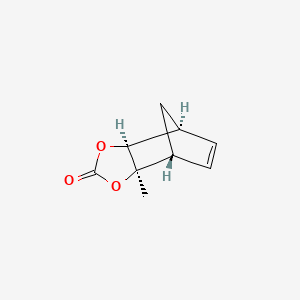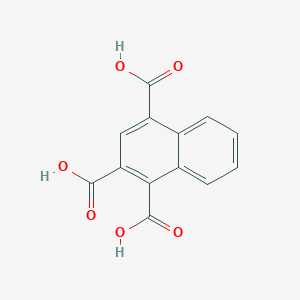
Naphthalene-1,2,4-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-1,2,4-tricarboxylic acid is an organic compound characterized by the presence of three carboxyl functional groups attached to a naphthalene ring This compound is a member of the tricarboxylic acid family, which includes other well-known acids such as citric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of naphthalene-1,2,4-tricarboxylic acid typically involves the oxidation of naphthalene derivatives. One common method is the oxidation of naphthalene-1,2,4-trimethylbenzene using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction is carried out under acidic conditions, often at elevated temperatures, to ensure complete oxidation of the methyl groups to carboxyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and co-catalysts can improve the efficiency of the oxidation process.
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalene-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of naphthalene tetracarboxylic acids.
Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups, forming naphthalene-1,2,4-trihydroxy compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and nitric acid under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Naphthalene-1,2,4,5-tetracarboxylic acid.
Reduction: Naphthalene-1,2,4-trihydroxy compounds.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of naphthalene-1,2,4-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1,2,4-tricarboxylic acid can be compared with other tricarboxylic acids such as:
Citric Acid: A key intermediate in the citric acid cycle, essential for cellular respiration.
Isocitric Acid: An isomer of citric acid, also involved in the citric acid cycle.
Aconitic Acid: An intermediate in the citric acid cycle, formed by the dehydration of citric acid.
Uniqueness: this compound is unique due to its naphthalene ring structure, which imparts distinct chemical properties compared to aliphatic tricarboxylic acids. This aromatic structure allows for unique interactions and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
36439-98-2 |
|---|---|
Molekularformel |
C13H8O6 |
Molekulargewicht |
260.20 g/mol |
IUPAC-Name |
naphthalene-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C13H8O6/c14-11(15)8-5-9(12(16)17)10(13(18)19)7-4-2-1-3-6(7)8/h1-5H,(H,14,15)(H,16,17)(H,18,19) |
InChI-Schlüssel |
WRYWBRATLBWSSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=C2C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


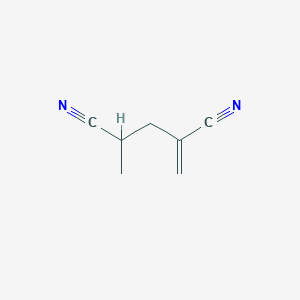
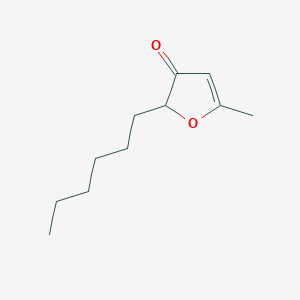

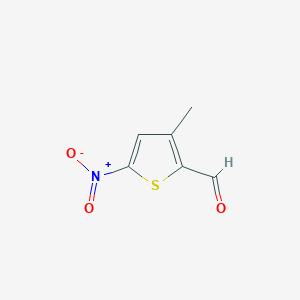
![(2Z,16Z)-22-oxa-5,10,14-triazapentacyclo[16.9.2.110,14.01,23.021,28]triaconta-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B14681124.png)

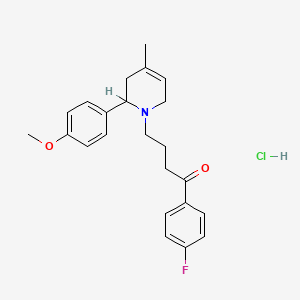
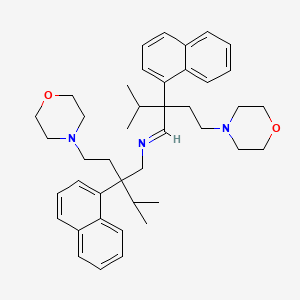

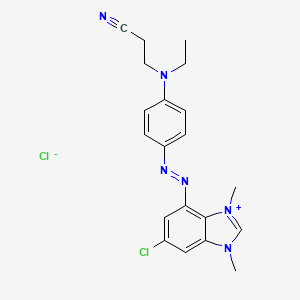
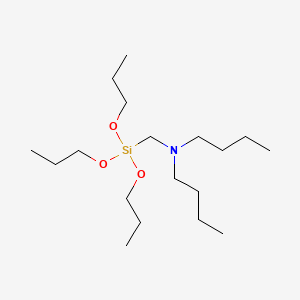
![N-[4-chloro-2-(cyclohexanecarbonyl)phenyl]acetamide](/img/structure/B14681155.png)
